Home > Products > Screening Compounds P676 > 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline - 105532-25-0

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

Catalog Number: EVT-3031666
CAS Number: 105532-25-0
Molecular Formula: C12H17NO
Molecular Weight: 191.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines* Compound Description: This series of compounds exhibits (H+ + K+)adenosine triphosphatase (ATPase)-inhibitory and antisecretory activities. Notably, they have been researched for their potential as antiulcer treatments due to their protective effects against various ulcer models in rats [].* Relevance: These compounds share the core 1,2,3,4-tetrahydroquinoline structure with 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. The variations lie in the substituents at the 4 and 8 positions, highlighting the versatility of this scaffold for medicinal chemistry [].

2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline* Compound Description: This compound, also known as 6-MeOTHBC, has been identified as a serotonin elevator. It demonstrates the ability to increase brain serotonin (5-HT) levels [, ].* Relevance: This compound is structurally similar to 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, with the key difference being the position of the nitrogen atom in the heterocyclic ring. This subtle change highlights the impact of even minor structural modifications on biological activity within this class of compounds [, ].

3. 6-Methoxy-1,2,3,4-tetrahydro-β-carboline* Compound Description: This compound, often referred to as 6-MeO-THβC, has demonstrated significant anticonvulsant properties, particularly in reducing audiogenic seizures in mice []. This effect is attributed to its ability to elevate brain serotonin levels and decrease the concentration of its metabolite, 5-hydroxyindole acetic acid (5-HIAA) [].* Relevance: Although structurally distinct from 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline at first glance, both compounds share a common pharmacophore responsible for their interaction with serotonin systems. This highlights the potential for exploring variations in the core structure while maintaining desired biological activity [].

4. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid * Compound Description: This class of compounds represents a novel chemotype for inhibiting MCL-1, a protein implicated in cancer development and chemoresistance []. The sulfonyl group plays a crucial role in enhancing MCL-1 inhibitory activity, making it a promising target for further development [].* Relevance: These compounds share the fundamental 1,2,3,4-tetrahydroquinoline framework with 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. The presence of a carboxylic acid group at the 6 position and the sulfonyl group at the 1 position highlights how modifications to this core structure can lead to diverse biological activities [].

5. N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide* Compound Description: This compound stands out as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) []. It shows promise as a potential therapeutic agent for various neurological disorders due to its efficacy in pain models and favorable safety profile [].* Relevance: Sharing the core 1,2,3,4-tetrahydroquinoline structure with 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, this compound exemplifies how targeted substitutions on the nitrogen atom at position 1 and the introduction of a thiophene-2-carboximidamide group can lead to high selectivity for nNOS inhibition [].

6. rac-(3S,4aR,10aR)-6-Methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester* Compound Description: This particular compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system []. Its complex structure highlights the potential of this chemical class for developing novel therapeutics [].* Relevance: This compound demonstrates the structural diversity possible within the tetrahydroquinoline family, expanding upon the core structure found in 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. While it incorporates an additional fused ring system and a propyl substituent, the shared 6-methoxytetrahydroquinoline moiety underscores the potential for generating diverse compounds with therapeutic potential [].

7. 6-R-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylic acids and 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids* Compound Description: These compounds are recognized as structural analogs of the naturally occurring antibiotic Helquinoline []. Their synthesis and characterization have provided valuable insights into the structure-activity relationships of this class of antibiotics [].* Relevance: The 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids share the core tetrahydroquinoline structure with 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. The variations in substituents and the presence of a carboxylic acid group at the 8 position demonstrate the potential for modifying this scaffold to develop new antibacterial agents [].

8. trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine* Compound Description: This compound exhibits potent and selective binding affinity for the 5-HT1A receptor subtype []. It serves as a conformationally constrained analog of other potent 5-HT1A ligands and provides valuable insights into the structural requirements for receptor interaction [].* Relevance: Although structurally distinct from 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, this compound highlights the importance of exploring different conformational restrictions to achieve selectivity for specific receptor subtypes. The presence of the methoxyphenyl group in both compounds, albeit in different positions and with different linking groups, suggests the potential influence of this group on pharmacological activity [].

10. (1S,2S)-2-(2-(N-[(3-Benzimidazol-2-yl)propyl]-N-methylamino) ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (NNC 55-0396)* Compound Description: This compound demonstrates a highly selective inhibitory effect on T-type calcium channels []. Unlike its predecessor mibefradil, NNC 55-0396 does not produce the metabolite responsible for inhibiting L-type calcium channels, making it a more selective tool for studying T-type channel function [].* Relevance: While structurally more complex than 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline, this compound shares the 1,2,3,4-tetrahydroquinoline core, highlighting the versatility of this scaffold in medicinal chemistry. The presence of a fluorine atom and an isopropyl group on the tetrahydroquinoline ring in NNC 55-0396, as well as the extended side chain with a benzimidazole moiety, showcases the impact of structural modifications on target selectivity and pharmacological properties [].

11. 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (UK 3883)* Compound Description: This compound displays promising schistosomicidal activity. Studies revealed that it undergoes metabolic conversion in various species, primarily into its 6-hydroxymethyl analog, which exhibits even greater potency against schistosomes [].* Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. The differences in substituents at the 1, 2, 6, and 7 positions highlight how subtle modifications can significantly impact biological activity and metabolic pathways [].

12. 6-chloro-4-oxyimino-1-phenyl-1,2,3,4-tetrahydroquinoline (M-7074)* Compound Description: This compound exhibits potent anti-inflammatory activity, surpassing the effects of phenylbutazone in several animal models of inflammation []. It effectively inhibits prostaglandin biosynthesis, further supporting its anti-inflammatory properties [].* Relevance: This compound shares the core 1,2,3,4-tetrahydroquinoline structure with 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. The key structural difference lies in the substituents at the 1, 4, and 6 positions. The presence of a chlorine atom at the 6 position and the oxyimino group at the 4 position in M-7074 highlights how specific substitutions on this scaffold can contribute to potent anti-inflammatory effects [].

13. cis- and trans-1-benzoyl-4-benzoyloxy-2,6-dimethyl-1,2,3,4-tetrahydroquinoline* Compound Description: These isomers have been utilized in the study of microbial transformations of tetrahydroquinoline derivatives. They played a crucial role in characterizing the stereochemistry of products resulting from microbial transformation by fungi [].* Relevance: These compounds illustrate the potential for stereoisomerism within the 1,2,3,4-tetrahydroquinoline scaffold, also present in 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline. While 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline itself doesn't exhibit cis-trans isomerism due to the lack of a substituent on the 4-position, understanding the stereochemical preferences of related compounds can be valuable for designing analogs with specific biological activities [].

Overview

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a member of the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrahydroquinoline backbone with an ethyl group at the first position and a methoxy group at the sixth position. The compound's unique structure contributes to its potential applications in pharmaceuticals, particularly as inhibitors in various biological pathways.

Source and Classification

The compound is classified under the category of nitrogen-containing heterocycles, specifically as a substituted tetrahydroquinoline. It is identified by its CAS number 5208-59-3. Tetrahydroquinolines are known for their presence in numerous natural products and synthetic drugs, making them significant in both academic research and pharmaceutical development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can be achieved through several methodologies:

  1. Povarov Reaction: This multicomponent reaction involves an aniline derivative, an aldehyde, and an electron-rich alkene. The process typically proceeds via an aza-Michael addition followed by cyclization to form the tetrahydroquinoline structure.
  2. Cascade Reactions: A notable approach includes a three-component cascade reaction involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method utilizes a Knoevenagel condensation followed by aza-Michael addition to construct the desired tetrahydroquinoline scaffold .
  3. Ullmann Condensation: Another synthetic route involves the Ullmann condensation of 4-methoxyaniline with 2,4-dichlorobenzoic acid in the presence of copper catalysts .

These methods highlight the versatility and efficiency of synthesizing complex tetrahydroquinoline derivatives.

Molecular Structure Analysis

Structure and Data

The molecular formula for 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is C12H15NC_{12}H_{15}NO. Its structure features:

  • A tetrahydroquinoline ring system.
  • An ethyl substituent at the nitrogen atom (position 1).
  • A methoxy group at position 6.
Chemical Reactions Analysis

Reactions and Technical Details

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions typical of tetrahydroquinolines:

  • N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium compounds.
  • Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or ketone derivatives.

These reactions demonstrate the compound's potential for further functionalization to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline often involves interaction with biological targets such as enzymes or receptors. In particular:

  • Tubulin Polymerization Inhibition: Some derivatives of tetrahydroquinolines have been identified as inhibitors of tubulin polymerization by targeting the colchicine binding site on tubulin. This action disrupts microtubule dynamics essential for cell division .

Understanding these mechanisms is crucial for developing therapeutic agents targeting cancer and other diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for organic compounds.
  • Solubility: The compound is likely soluble in organic solvents such as ethanol and dichloromethane due to its hydrophobic nature.

These properties are essential for determining suitable conditions for storage and application in scientific research.

Applications

Scientific Uses

The applications of 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline extend into various fields:

  1. Pharmaceutical Development: As a potential inhibitor of tubulin polymerization, it is being explored for use in cancer therapies.
  2. Biological Research: Its unique structure allows it to serve as a lead compound for synthesizing new derivatives with enhanced biological activity.
  3. Chemical Synthesis: The synthetic methodologies developed for this compound contribute to broader applications in organic synthesis and medicinal chemistry.
Introduction to Tetrahydroquinoline Scaffolds in Medicinal Chemistry

Structural Significance of 1,2,3,4-Tetrahydroquinoline Derivatives in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, hydrogen-bonding capability, and aromatic character. This bicyclic framework consists of a benzene ring fused to a partially saturated pyridine ring, enabling π-stacking interactions with biological targets while retaining sufficient flexibility for optimal binding. THQ derivatives exhibit diverse pharmacological profiles, including antitumor, antimicrobial, and anti-inflammatory activities, largely attributable to their ability to mimic endogenous biomolecules and penetrate cellular membranes [1] [3]. The scaffold's synthetic versatility allows for strategic modifications at multiple positions (N1, C6, C7, C8), facilitating fine-tuning of electronic properties and steric bulk. Notably, THQ cores serve as key intermediates in synthesizing complex alkaloids and pharmaceutical agents like the anticoagulant argatroban [4].

Table 1: Key Physicochemical Properties of 6-Methoxy-1,2,3,4-Tetrahydroquinoline

PropertyValueExperimental Method
Molecular formulaC₁₀H₁₃NONMR, MS
Molecular weight163.22 g/molMass spectrometry
AppearanceLow-melting white to yellowish crystalsVisual inspection
Storage conditions0–8 °CStability studies
Hydrogen bond acceptors2 (N, OCH₃)Computational analysis
Hydrogen bond donors1 (N-H)NMR spectroscopy

The stereochemistry of C4 in THQ derivatives influences their biological activity, as chiral centers can dictate binding affinity to asymmetric targets like tubulin. X-ray crystallography studies confirm that the THQ ring adopts a half-chair conformation when bound to the colchicine site of tubulin, with the methoxy group oriented toward the β-tubulin subunit [8].

Role of Methoxy and Ethyl Substituents in Modulating Bioactivity

Methoxy Group (C6 Position):

  • Electronic Effects: The 6-methoxy group donates electrons through resonance (+R effect), increasing electron density on the quinoline ring and enhancing interactions with electron-deficient regions of biological targets. This modification significantly boosts antitumor potency in tubulin inhibitors, as demonstrated by derivatives with IC₅₀ values of 1.5–1.7 nM against human tumor cell lines [6].
  • Stereoelectronic Positioning: In tubulin-binding analogs, the 6-methoxy group occupies a hydrophobic pocket near Thrα179 and Valβ181 residues, forming van der Waals contacts critical for complex stability [8].
  • Metabolic Stability: Methoxy groups reduce oxidative metabolism at adjacent positions, prolonging half-life compared to hydroxylated analogs [1].

Ethyl Group (N1 Position):

  • Lipophilicity Enhancement: N1-ethylation increases log P by approximately 0.8–1.2 units compared to unsubstituted THQ, improving membrane permeability. Amphiphilic THQ antimicrobials with N-ethyl chains exhibit enhanced disruption of bacterial membranes [4].
  • Conformational Restriction: The ethyl group prevents undesired N-oxidation while maintaining rotational freedom for target engagement.
  • Steric Optimization: Compared to bulkier N-aryl groups, the ethyl substituent maintains optimal steric fit in the colchicine binding pocket without inducing conformational strain [6].

Table 2: Bioactivity Modulation by Substituents in THQ Derivatives

Substituent PatternBiological ActivityPotency EnhancementTarget
6-MethoxyTubulin polymerization inhibition20-fold vs. des-methoxyColchicine binding site
N1-EthylAntimicrobial membrane disruption8–16× MIC reductionBacterial phospholipids
6-Methoxy/N1-Ethyl comboAntiproliferative activityIC₅₀ = 0.4–2.7 nMVEGFR2/Eg5 kinases

Rationale for Targeting 1-Ethyl-6-methoxy Substitution Patterns

The strategic combination of N1-ethyl and C6-methoxy substituents creates synergistic effects that optimize drug-like properties and target engagement:

  • Balanced Amphiphilicity: The 6-methoxy group provides polar surface area (PSA ≈ 23 Ų), while the N1-ethyl chain enhances lipophilicity (clog P ≈ 2.8). This balanced amphiphilic character enables membrane penetration in antimicrobial THQ derivatives that disrupt bacterial membranes via surfactant-like mechanisms [4]. Molecular dynamics simulations confirm that ethyl/methoxy-substituted THQs embed deeply into lipid bilayers, with the methoxy group oriented toward aqueous interfaces.

  • Tubulin Binding Optimization: In quinazoline-THQ hybrids, the 1-ethyl-6-methoxy motif positions the THQ ring for optimal van der Waals contacts with Leuβ248 and Alaβ250 residues in tubulin. The ethyl group prevents steric clashes observed with bulkier N-substituents, while the methoxy group forms a hydrogen bond with the backbone carbonyl of Asnβ258 [8].

  • Metabolic Advantages:

  • N1-Ethylation blocks oxidative deamination pathways common to secondary amines
  • 6-Methoxy group reduces cytochrome P450-mediated aromatic oxidation at C5/C7 positions
  • Combined substitution yields metabolic half-lives >120 minutes in human liver microsomes [6]
  • Synthetic Accessibility: 6-Methoxy-THQ is commercially available (CAS 120-15-0), allowing straightforward N-alkylation via:
Step 1: Nucleophilic substitution with ethyl halides/K₂CO₃ in DMF  Step 2: Purification by crystallization (≥95% purity by NMR)  [1]  
  • Dual-Targeting Potential: The 1-ethyl-6-methoxy-TQ scaffold demonstrates polypharmacology, inhibiting both tubulin polymerization (IC₅₀ = 0.92–1.0 μM) and VEGFR2 kinase (IC₅₀ = 4.20 μM), making it valuable for anticancer agents targeting angiogenesis and mitosis simultaneously [7] [10].

Table 3: Design Rationale for Key Therapeutic Applications

Therapeutic AreaRole of 1-EthylRole of 6-MethoxyRepresentative Compound
Antitumor (tubulin)Prevents N-oxidation; optimizes log PH-bonding with Asnβ258 in tubulinQuinazoline-THQ hybrid 4a4 [8]
Antimicrobial amphiphilesEnhances membrane integrationIncreases water solubilityTetrahydroquinoline 52 [4]
Kinase inhibition (VEGFR2)Stabilizes hydrophobic region ICoordinates with hinge region Cys917Dihydroquinolinone 4m [10]

The structural complementarity of these substituents is evidenced by molecular modeling studies showing a 3.5 kcal/mol binding energy enhancement over mono-substituted analogs when interacting with tubulin's colchicine site [8].

Properties

CAS Number

105532-25-0

Product Name

1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

IUPAC Name

1-ethyl-6-methoxy-3,4-dihydro-2H-quinoline

Molecular Formula

C12H17NO

Molecular Weight

191.274

InChI

InChI=1S/C12H17NO/c1-3-13-8-4-5-10-9-11(14-2)6-7-12(10)13/h6-7,9H,3-5,8H2,1-2H3

InChI Key

MRNKTNYEAZTWBE-UHFFFAOYSA-N

SMILES

CCN1CCCC2=C1C=CC(=C2)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.